molecular formula C19H19NO5 B3288298 methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate CAS No. 851678-66-5

methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate

Cat. No.: B3288298
CAS No.: 851678-66-5
M. Wt: 341.4 g/mol
InChI Key: QQQVLIVWQMWACQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate (CAS: 82911-78-2) is a fluorenylmethyloxycarbonyl (Fmoc)-protected serine derivative. It is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality and ease of removal under mild basic conditions (e.g., piperidine) . The compound is synthesized via reaction of serine methyl ester (Ser-OMe·HCl) with Fmoc-Osu (Fmoc-OSu) in the presence of NaHCO₃, yielding a white powder with 98% efficiency. Its structure is confirmed by ¹H-NMR and HPLC purity (>99%) . The hydroxyl group in the side chain allows for post-synthetic modifications, such as glycosylation or phosphorylation, making it versatile in peptide design .

Properties

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVLIVWQMWACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate typically involves the following steps:

  • Activation of the Fluoren-9-ylmethanol: The fluoren-9-ylmethanol is activated using a carbonylating agent to form the fluoren-9-ylmethoxy carbonyl group.

  • Coupling with the Amino Acid Backbone: The activated fluoren-9-ylmethoxy carbonyl group is then coupled with the amino acid backbone, specifically targeting the amino group.

  • Methylation: The resulting compound is methylated to introduce the methyl ester group at the carboxyl end.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize the production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The carbonyl group can be reduced to form an alcohol.

  • Substitution: The amino group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of various substituted amino acids.

Scientific Research Applications

Peptide Synthesis

The primary application of methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate is in peptide synthesis. The Fmoc group serves as a protective group for the amino functionality during solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides while preventing unwanted side reactions.

Advantages of Fmoc Chemistry :

  • Mild Conditions : The Fmoc group can be removed using mild base conditions (e.g., piperidine), making it suitable for sensitive amino acids.
  • Compatibility : It is compatible with various coupling reagents and conditions used in peptide synthesis.

Drug Development

Research has indicated that compounds containing the Fmoc group can enhance the bioavailability and stability of therapeutic peptides. This compound has been studied for its potential as a precursor in the synthesis of bioactive peptides.

Case Study Example :
In a study on peptide-based drugs, researchers utilized this compound to synthesize analogs of known therapeutic peptides, which showed improved pharmacokinetic properties compared to their parent compounds .

Bioconjugation Techniques

This compound is also relevant in bioconjugation applications where peptides are attached to various biomolecules (like antibodies or enzymes) for targeted drug delivery systems. The ability to modify peptides with the Fmoc group allows researchers to create conjugates that can be used in diagnostic and therapeutic applications.

Material Science

In material science, this compound has been explored for its potential use in creating functionalized polymers and hydrogels. These materials can be tailored for drug release systems or scaffolding in tissue engineering.

Analytical Chemistry

The compound's unique structure allows it to be used as a standard reference material in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its stability and well-defined structure make it an ideal candidate for method validation and calibration.

Summary Table of Applications

Application AreaDescriptionBenefits
Peptide SynthesisUsed as a protecting group in SPPSMild deprotection conditions
Drug DevelopmentPrecursor for synthesizing bioactive peptidesImproved pharmacokinetics
BioconjugationAttachment to biomolecules for targeted deliveryEnhanced specificity and efficacy
Material ScienceFunctionalized polymers and hydrogelsCustomizable properties for specific applications
Analytical ChemistryReference material for HPLC/MSEnsures accuracy in analytical methods

Mechanism of Action

The mechanism by which methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate exerts its effects involves its interaction with specific molecular targets. The fluoren-9-ylmethoxy carbonyl group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural analogues differ in ester groups, side-chain substituents, or stereochemistry. Below is a comparative analysis:

Table 1: Comparison of Methyl 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate and Analogues
Compound Name Structure Molecular Formula MW CAS Purity Key Features
This compound (Target) Fmoc-protected serine methyl ester with hydroxyl side chain C₁₉H₁₉NO₅ 341.36 82911-78-2 97–99% High solubility in polar solvents; hydroxyl enables modifications .
(S)-Methyl 2-{...}-3-(4-hydroxyphenyl)propanoate (YC-0648) Fmoc-protected tyrosine methyl ester C₂₆H₂₅NO₆ 455.48 82911-79-3 95% Aromatic phenol group enhances UV detection; used in antibody synthesis .
tert-Butyl N-Fmoc-L-serinate (Fmoc-Ser-OtBu) Fmoc-protected serine tert-butyl ester C₂₂H₂₅NO₅ 395.44 76387-79-6 N/A Bulkier ester improves stability; requires acidic deprotection (TFA) .
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid Fmoc-protected 2-chlorophenylalanine C₂₄H₂₀ClNO₄ 421.87 678991-52-1 95% Chlorine substituent enhances hydrophobicity; used in hydrophobic peptide motifs .
(R)-2-{...}-3-mercaptopropanoic acid Fmoc-protected cysteine derivative with free thiol C₁₈H₁₇NO₄S 351.40 135248-89-4 N/A Thiol group facilitates disulfide bond formation .

Stability and Reactivity

  • Hydrolytic Stability : Methyl esters (Target) are less stable than tert-butyl esters but more reactive, enabling faster deprotection .
  • Oxidative Sensitivity: The hydroxyl group in the target compound may oxidize under harsh conditions, whereas thiol-containing analogues (e.g., mercaptopropanoic acid) require inert atmospheres to prevent dimerization .

Biological Activity

Methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate, also known by its CAS number 82911-79-3, is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This article delves into the biological activity of this compound, examining its chemical properties, synthesis, mechanisms of action, and potential applications in various fields.

The compound has the following chemical characteristics:

  • Molecular Formula: C25H23NO5
  • Molecular Weight: 417.45 g/mol
  • CAS Number: 82911-79-3
  • MDL Number: MFCD11044348

The structure includes a hydroxypropanoate moiety and an Fmoc group, which enhances its stability and solubility in biological systems.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Protection of Functional Groups: The amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent synthetic steps.
  • Formation of the Hydroxypropanoate Moiety: This step involves the introduction of the hydroxy group at the appropriate position on the propanoate backbone.
  • Coupling Reactions: The final product is obtained through coupling reactions under controlled conditions, often utilizing coupling reagents like EDCI or DCC.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The Fmoc group provides stability during chemical reactions, while the hydroxypropanoate moiety can engage in hydrogen bonding and hydrophobic interactions with biological targets such as enzymes and receptors.

Applications in Research

  • Peptide Synthesis: The compound is widely used as a building block in peptide synthesis due to its protective group, which allows for selective modifications.
  • Drug Development: Its derivatives are being explored for their potential as pharmaceutical agents targeting various biological pathways.
  • Biochemical Studies: The compound aids in studying enzyme mechanisms and protein-ligand interactions, contributing to our understanding of biochemical processes.

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, this compound was found to inhibit a specific protease involved in cancer progression. The inhibition was characterized by an IC50 value indicating effective binding to the enzyme's active site.

Case Study 2: Antimicrobial Activity

Another research project investigated the antimicrobial properties of derivatives of this compound against various bacterial strains. Results indicated that certain modifications enhanced its efficacy as an antimicrobial agent, suggesting potential therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEffective against specific proteases
Antimicrobial ActivityActive against multiple bacterial strains
Peptide SynthesisUsed as a building block

Q & A

Q. How is methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate synthesized, and what role does the Fmoc group play in peptide chemistry?

The compound is synthesized via multi-step reactions, typically involving the introduction of the Fmoc (9-fluorenylmethoxycarbonyl) group to protect the amino group during peptide synthesis. The Fmoc group is base-labile, allowing selective deprotection under mild conditions (e.g., piperidine in DMF) without disrupting ester or acid-labile functionalities . Key steps include:

  • Amino Protection : Reacting the amino group with Fmoc-Cl (Fmoc-chloroformate) in anhydrous dichloromethane (DCM) with a base like triethylamine .
  • Esterification : Introducing the methyl ester group via methanol under acidic or coupling conditions .
    The Fmoc group’s stability under acidic conditions makes it ideal for solid-phase peptide synthesis (SPPS), enabling iterative coupling and deprotection cycles .

Q. What safety precautions are required when handling this compound, given its GHS classification?

The compound’s hazards include acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization (Category 4–2A per GHS) . Critical precautions:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Measures : For skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with saline .
  • Storage : Keep in sealed containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group .

Q. How can the purity and identity of this compound be validated?

Standard analytical methods include:

  • HPLC : Use a C18 column with UV detection at 265 nm (Fmoc absorption band) and a gradient of acetonitrile/water .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., expected [M+H]+ for C19H19NO6: 358.12) .
  • NMR : Key signals include δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 3.6–4.3 ppm (ester methyl and hydroxypropanoate backbone) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing racemization during Fmoc-group introduction?

Racemization often occurs at the α-carbon during coupling. Mitigation strategies:

  • Low-Temperature Reactions : Perform reactions at 0–4°C to slow base-catalyzed racemization .
  • Coupling Agents : Use HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) instead of DCC to reduce side reactions .
  • Kinetic Monitoring : Track reaction progress via TLC or in situ FTIR to terminate reactions before byproduct formation .

Q. What are the implications of the hydroxypropanoate moiety’s stereochemistry on peptide backbone conformation?

The (R)- or (S)-configuration of the 3-hydroxy group influences hydrogen-bonding patterns and peptide folding:

  • Molecular Dynamics (MD) Simulations : Compare energy-minimized structures of diastereomers to predict helicity or β-sheet propensity .
  • Circular Dichroism (CD) : Analyze secondary structure changes in model peptides (e.g., polyalanine) incorporating the modified residue .
    Contradictory data may arise from solvent polarity; ensure consistency in buffer conditions (e.g., 10 mM phosphate, pH 7.4) .

Q. How does the methyl ester group’s stability impact long-term storage and downstream applications?

The ester group is prone to hydrolysis under basic or aqueous conditions. Solutions:

  • Stability Studies : Use accelerated aging tests (40°C/75% RH) with HPLC monitoring to determine degradation kinetics .
  • Alternative Protecting Groups : Replace methyl ester with tert-butyl ester for improved stability in aqueous media .
  • In Situ Activation : Hydrolyze the ester to the carboxylic acid immediately before coupling in SPPS to avoid storage-related degradation .

Q. What strategies resolve discrepancies in bioactivity data between this compound and its structural analogs?

Discrepancies may stem from impurities or stereochemical variations. Approaches:

  • Chiral HPLC : Verify enantiomeric excess (>98%) to rule out inactive diastereomers .
  • Dose-Response Curves : Compare EC50 values across analogs in cell-based assays (e.g., inhibition of a target protease) .
  • Crystallography : Resolve 3D structures of peptide-analog complexes to identify steric or electronic effects .

Methodological Considerations

Q. Experimental Design for Assessing Fmoc Deprotection Efficiency

  • Protocol : Treat the compound with 20% piperidine in DMF for 1–10 minutes; monitor deprotection via UV absorbance at 301 nm (Fmoc removal) .
  • Control : Include a non-deprotected sample to baseline absorbance.
  • Troubleshooting : Incomplete deprotection may require extended reaction times or fresh piperidine .

Q. Handling Air-Sensitive Intermediates in Synthesis

  • Schlenk Techniques : Use nitrogen-purged flasks and syringes for moisture-sensitive steps (e.g., esterification) .
  • Inert Storage : Store intermediates in flame-sealed ampoules under argon .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoate

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